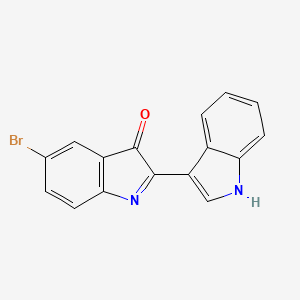

3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-

Description

Significance of Indole (B1671886) and Indolone Chemical Architectures in Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and melatonin, underscores its fundamental role in biological systems. The indole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

Indolone, a related scaffold, is also of significant interest. The indolone core is found in a variety of natural and synthetic compounds that exhibit potent biological activities. For instance, certain indolone derivatives have been investigated for their potential as kinase inhibitors, a critical class of drugs in cancer therapy. The fusion of indole and indolone moieties, as seen in our target compound, can lead to novel chemical entities with unique and potentially enhanced biological profiles.

Overview of Dimeric Indole-Indolone Systems in Organic Synthesis and Chemical Biology

Dimeric indole-indolone systems, often referred to as indigoid or isoindigoid compounds, have a rich history in chemistry, most famously represented by the deep blue dye indigo (B80030). These dimeric structures are characterized by a central carbon-carbon double bond connecting two indolone-like units. The synthesis of these molecules has been a subject of interest for over a century, with classic methods like the Baeyer-Drewsen synthesis of indigo still being relevant today.

In the realm of chemical biology, dimeric indole-indolone systems are not just dyes. They have been shown to possess a range of biological activities. For example, indirubin, an isomer of indigo, has been investigated for its anticancer properties, specifically its ability to inhibit cyclin-dependent kinases. The substitution pattern on the indole rings of these dimers plays a crucial role in modulating their biological activity. The introduction of halogen atoms, such as bromine, can enhance their potency and alter their pharmacokinetic properties.

The synthesis of unsymmetrical dimeric indole-indolone systems presents a significant challenge in organic synthesis. Researchers have developed various strategies to achieve the selective coupling of two different indole or indolone precursors. These methods often involve transition metal-catalyzed cross-coupling reactions or the use of carefully designed starting materials that favor the formation of the desired unsymmetrical product.

Academic Research Context of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-

While specific academic literature on 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- is scarce, the research context can be understood by examining related brominated indole-indolone systems. The synthesis of such compounds is of interest for exploring new chemical space and for the potential discovery of novel bioactive molecules.

For instance, the synthesis of 5-bromosubstituted indole phytoalexins has been reported as a strategy to develop new anticancer agents. beilstein-archives.org Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The introduction of a bromine atom at the C-5 position of the indole nucleus in these compounds has been shown to improve their pharmacological profile. beilstein-archives.org

Furthermore, the synthesis of 3,3'-di(indol-3-yl)indoline-2-ones, which are structurally related to our target compound, has been achieved through the reaction of isatin (B1672199) derivatives with indoles. These compounds have been investigated for their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes.

The general synthetic approach to a molecule like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- would likely involve the condensation of 5-bromoisatin (B120047) or a related derivative with an indole. The specific reaction conditions would determine the final structure and isomeric purity of the product.

Below are data tables of related brominated indole derivatives and their reported biological activities, which provide a framework for understanding the potential properties of the title compound.

Table 1: Examples of Brominated Indole Derivatives and Their Synthesis

| Compound Name | Starting Materials | Synthetic Method | Reference |

| 5-Bromobrassinin | 5-bromoindole-3-carboxaldehyde | Multi-step synthesis involving reduction and cyclization | beilstein-archives.org |

| 3,3'-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one | 1-(2-phenylbenzyl)indole and 5-bromoisatin | Acid-catalyzed condensation | beilstein-journals.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 5-Iodo-1H-indole-3-carbaldehyde and 2-aminobenzamide | Condensation reaction | nih.gov |

Table 2: Reported Biological Activities of Related Indole-Indolone Dimers

| Compound | Biological Activity | Target | Reference |

| Indirubin | Anticancer | Cyclin-dependent kinases (CDKs) | uni.lu |

| 3,3-di(indolyl)indolin-2-one derivatives | α-glucosidase inhibition | α-glucosidase | |

| 5-Bromobrassinin | Anticancer | Not specified | beilstein-archives.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92967-81-2 |

|---|---|

Molecular Formula |

C16H9BrN2O |

Molecular Weight |

325.16 g/mol |

IUPAC Name |

5-bromo-2-(1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H9BrN2O/c17-9-5-6-14-11(7-9)16(20)15(19-14)12-8-18-13-4-2-1-3-10(12)13/h1-8,18H |

InChI Key |

STDZECLKFANVPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C3=O)C=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3h Indol 3 One, 5 Bromo 2 1h Indol 3 Yl and Its Analogues

Multi-Step Organic Synthesis Approaches

The synthesis of complex molecules like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- typically involves a series of carefully planned steps. These multi-step sequences are designed to build the molecule in a controlled manner, allowing for the precise installation of functional groups and the formation of the desired stereochemistry.

Strategies for Indolone Core Construction

The construction of the indolone (or oxindole) core is a critical first step in the synthesis of the target molecule. Several classical and modern methods have been developed for this purpose.

Fischer Indole (B1671886) Synthesis: While primarily used for indole synthesis, modifications of the Fischer indole synthesis can be adapted to produce oxindoles. The reaction involves the acid-catalyzed rearrangement of an arylhydrazone. bhu.ac.inyoutube.com By selecting the appropriate substituted phenylhydrazine (B124118) and a suitable carbonyl compound, the foundational indolone skeleton can be assembled.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures with a strong base. bhu.ac.inchemcess.com While traditionally harsh, modern variations utilize milder conditions, making it applicable to a wider range of substrates.

Reissert Synthesis: This approach provides a versatile route to indoles and can be adapted for indolone synthesis. It begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate, which can be further manipulated to an indolone. bhu.ac.in

C-H Activation/Functionalization: Contemporary methods involving transition-metal-catalyzed C-H activation have emerged as powerful tools for constructing indole and indoline (B122111) cores. researchgate.netresearchgate.netnih.gov These strategies offer high efficiency and atom economy, allowing for the direct formation of the heterocyclic ring from simpler precursors. researchgate.net For instance, rhodium-catalyzed [3+2] spirocyclization of indole ketones with nitroolefins has been used to construct C2-quaternary-indol-3-ones. acs.org

Introduction of Bromine Substituents via Halogenation Steps

The introduction of a bromine atom at the C5 position of the indolone ring is a key functionalization. Brominated aryl hydrocarbons are valuable intermediates in organic synthesis, often serving as precursors for coupling reactions. jcsp.org.pk

Direct bromination of an existing indolone or indole precursor is a common strategy. Various brominating agents and conditions can be employed to achieve regioselective halogenation.

Electrophilic Bromination: Reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine are frequently used. jcsp.org.pkresearchgate.net The choice of solvent and reaction conditions is crucial to control the position of bromination. For example, the bromination of 4-bromoindanone with molecular bromine yields 2,2,4-tribromoindanone. jcsp.org.pk Enzymatic bromination using vanadium bromoperoxidase has also been explored for the selective bromination of indoles, typically at the C3 position. escholarship.org

Sandmeyer-type Reactions: An alternative approach involves the diazotization of a 5-aminoindolone precursor followed by treatment with a copper(I) bromide salt.

A patented method for the preparation of 5-bromoindole (B119039) involves a multi-step process starting from indole, which is first sulfonated, then acetylated, followed by bromination and subsequent hydrolysis to yield the desired product. google.com

| Reagent | Substrate | Product | Yield | Reference |

| Molecular Bromine (Br₂) | 4-Bromoindanone | 2,2,4-Tribromoindanone | 96% | jcsp.org.pk |

| N-Bromosuccinimide (NBS) | 5-Bromoindanone | 3,5-Dibromoinden-1-one | - | jcsp.org.pk |

| Br₂ in CH₂Cl₂/MeOH | 1-Methoxy-spirobrassinol | 5-Bromo-1-methoxy-spirobrassinol | 89% | researchgate.net |

Methods for Coupling Indole and Indolone Moieties

The formation of the C-C bond between the C2 position of the 5-bromo-3H-indol-3-one and the C3 position of a 1H-indole is a pivotal step. This can be achieved through various coupling strategies.

While a direct coupling of a pre-formed 5-bromoindolone with an indole is one possibility, another common approach involves the construction of the indole-indolone linkage prior to or concurrently with the formation of the indolone ring itself.

A study on the synthesis of 3,3-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one provides a relevant example. This synthesis involves the acid-catalyzed condensation of 5-bromoisatin (B120047) with two equivalents of 1-(2-phenylbenzyl)indole. imist.ma This suggests that a similar condensation of 5-bromoisatin with one equivalent of indole could potentially lead to a 3-hydroxy-3-(1H-indol-3-yl)-5-bromoindolin-2-one intermediate, which could then be dehydrated and rearranged to the target 3H-indol-3-one structure.

Condensation Reactions in Indole-Indolone Synthesis

Condensation reactions are fundamental in forming the indole-indolone scaffold. The reaction of indoles with carbonyl compounds, such as aldehydes and ketones, is a well-established method for creating new C-C bonds at the C3 position of the indole ring. researchgate.net

For instance, the polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols has been shown to produce 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov This type of acid-catalyzed condensation highlights a potential pathway where an appropriately functionalized indole and an indolone precursor could be joined.

Metal-Catalyzed Coupling Reactions for Indole Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds, and they are extensively used in the synthesis and functionalization of indoles. mdpi.comresearchgate.netorganic-chemistry.org

Palladium-Catalyzed Transformations (e.g., Heck Reaction, Suzuki-Miyaura Cross-Coupling)

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. rsc.orgnih.gov In the context of synthesizing the target molecule, a Suzuki-Miyaura coupling could be envisioned between a 2-halo-5-bromo-3H-indol-3-one and an indole-3-boronic acid derivative, or vice versa. The synthesis of 2-substituted indoles has been achieved through Suzuki-Miyaura coupling followed by a cyclization strategy. acs.orgacs.org The reaction has been successfully applied to unprotected nitrogen-rich heterocycles, which is relevant for indole substrates. nih.gov The development of efficient catalysts has enabled these couplings to proceed under mild conditions with good to excellent yields. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. lookchem.com This reaction can be used to introduce the indole moiety. For example, an intermolecular Heck reaction of indoles with aryl iodides has been used to create indoline derivatives. researchgate.net Furthermore, the Heck reaction has been successfully employed for the diversification of halo-indoles and even unprotected halo-tryptophans under aqueous conditions. nih.gov The regioselectivity of the Heck reaction on the indole nucleus can be controlled by the choice of ligands. rsc.org

| Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dihaloindoles and Arylboronic acids | 5,7-Diarylindoles | rsc.org |

| Suzuki-Miyaura | Pd(OAc)₂/S-Phos | o-gem-dihalovinylanilines and Organoboron reagents | 2-Substituted indoles | organic-chemistry.org |

| Heck | Na₂PdCl₄/sSPhos | 5-Bromo-indole and Alkenes | 5-Alkene-substituted indoles | nih.gov |

| Reductive Heck | Photocatalyst-free | N-(2-chlorobenzoyl)indoles | Polycyclic indolinyl compounds | nih.gov |

Lewis Acid-Mediated Synthetic Pathways for Indole-Containing Compounds

Lewis acids play a crucial role in activating substrates and facilitating key bond-forming events in the synthesis of indole derivatives. nih.govnih.gov They are widely used to promote cyclization reactions, Friedel-Crafts-type alkylations and acylations, and multicomponent reactions. For the synthesis of a molecule like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, a Lewis acid could be employed to catalyze the condensation between a 5-bromo-indolone precursor and an indole derivative.

A general and efficient method for synthesizing functionalized indoles involves the Lewis acid-promoted intramolecular nucleophilic attack of imines by phenyldiazoacetates. nih.govorganic-chemistry.org This approach is notable for its mild reaction conditions and high yields. Various Lewis acids, including boron trifluoride etherate (BF₃·Et₂O), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), have proven effective. organic-chemistry.org

Lewis acids are also instrumental in the synthesis of bis(indolyl)methanes through the double addition of indoles to ketones, a reaction that proceeds under mild conditions. rsc.org Furthermore, Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines with sodium sulfinates has been developed for the synthesis of 3-sulfonylbenzofurans, showcasing the broad applicability of this strategy in heterocyclic synthesis. acs.org

Nucleophilic and Electrophilic Substitution Reactions on Indole and Indolone Frameworks

The functionalization of the indole and indolone skeletons heavily relies on nucleophilic and electrophilic substitution reactions. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. researchgate.netic.ac.uk This reactivity is fundamental for introducing substituents like the bromine atom at the 5-position of the indolone core, a key structural feature of the target molecule. Bromination of indole derivatives can be achieved using various brominating agents, often in the presence of a suitable solvent. researchgate.net

Conversely, the indolone ring possesses electrophilic centers, primarily at the carbonyl carbon, which are susceptible to nucleophilic attack. This allows for the introduction of various nucleophiles to build more complex structures. The nitrogen atom of the indole ring can also act as a nucleophile after deprotonation. researchgate.net

The interplay between electrophilic and nucleophilic reactivity is crucial. For instance, the synthesis could involve the electrophilic bromination of an indole precursor, followed by a nucleophilic addition or substitution step to connect the two indole-based moieties. The reactivity of BN-fused indole derivatives has also been explored, showing that they undergo electrophilic aromatic substitution with the same regioselectivity as their carbon-based counterparts. nih.gov

Cyclization Strategies for Related Indole-Fused Heterocyclic Systems (e.g., Quinazolinones, Benzimidazoles, Benzofuranones)

The construction of the target molecule's 3H-indol-3-one core and the exploration of its analogues often involve cyclization strategies similar to those used for other indole-fused heterocyclic systems. These strategies are critical for building the polycyclic framework.

Quinazolinones: The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed, providing a template for constructing related fused systems. nih.gov These methods often involve the condensation of an indole derivative with an anthranilic acid derivative.

Benzimidazoles: A variety of methods exist for the synthesis of benzimidazole-fused systems. nih.gov Rhodium-catalyzed annulation of 2-arylbenzimidazoles with diazo compounds is a powerful technique for creating complex polycyclic structures. nih.govacs.org Transition-metal-free approaches, such as potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles, have also been reported. rsc.org

Benzofuranones: The synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones has been achieved through the polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.gov This demonstrates a viable pathway for forming the five-membered lactone ring fused to an aromatic system, a structure analogous to the indolone core.

These cyclization strategies often rely on intramolecular reactions of appropriately functionalized precursors and can be promoted by acids, bases, or transition metals. nih.govresearchgate.net

Biosynthetic Considerations and Bio-Inspired Synthetic Approaches to Indole Derivatives

Nature provides a rich blueprint for the synthesis of complex indole alkaloids. Biosynthetic pathways often employ elegant and efficient strategies, such as divergent intramolecular cyclizations of common intermediates, to generate a vast array of structurally diverse molecules. nih.govresearchgate.net These natural strategies have inspired chemists to develop bio-inspired synthetic approaches.

A key theme in biosynthesis is the use of enzymes to catalyze stereoselective and regioselective reactions under mild conditions. For example, the diastereoselective Pictet-Spengler reaction is a cornerstone in the biosynthesis of many monoterpenoid indole alkaloids. researchgate.net Bio-inspired synthetic efforts aim to mimic these processes using chemical reagents and catalysts.

Bio-inspired approaches often feature:

Cascade Reactions: Multiple bond-forming events occur in a single pot, mimicking the efficiency of biosynthetic pathways.

Oxidative Dimerizations: Direct dimerization of tryptophan derivatives in aqueous media has been achieved using one-electron oxidants like Mn(OAc)₃ and V₂O₅, providing a direct route to complex dimeric alkaloids. nih.gov

Skeletal Diversification: Starting from a common intermediate, different reaction conditions can be employed to access a variety of skeletal frameworks, mirroring the divergent nature of biosynthesis. nih.govthieme-connect.com

These bio-inspired strategies not only provide efficient routes to known natural products but also enable the creation of novel indole derivatives with potential biological activity.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- is expected to exhibit a series of signals corresponding to the distinct protons in its two indole (B1671886) rings. Based on the analysis of related structures, such as 5-bromoisatin (B120047) and 3-substituted indoles, a predicted ¹H NMR spectrum can be outlined.

The protons on the 5-bromo-3H-indol-3-one moiety would likely show a characteristic pattern. The proton at position 7 (H-7) is expected to appear as a doublet, while the proton at position 6 (H-6) would likely be a doublet of doublets, and the proton at position 4 (H-4) a doublet. The presence of the electron-withdrawing bromine atom at position 5 would influence the chemical shifts of these aromatic protons, generally shifting them downfield.

For the 1H-indol-3-yl substituent, the protons of the benzene (B151609) ring (H-4' to H-7') would resonate in the aromatic region, with their specific multiplicities depending on their coupling with neighboring protons. The proton at position 2' (H-2') of the indole ring is anticipated to be a singlet. The NH proton of this indole ring is also expected to appear as a singlet, typically in the downfield region of the spectrum.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.0 | d |

| H-6 | 7.4 - 7.6 | dd |

| H-7 | 7.0 - 7.2 | d |

| H-2' | 7.9 - 8.1 | s |

| H-4' | 7.5 - 7.7 | d |

| H-5' | 7.2 - 7.4 | t |

| H-6' | 7.2 - 7.4 | t |

| H-7' | 7.6 - 7.8 | d |

| NH | 11.0 - 12.0 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, distinct signals are expected for each of the 16 carbon atoms.

The carbonyl carbon (C-3) of the 3H-indol-3-one ring is expected to have the most downfield chemical shift, typically in the range of 180-185 ppm. The carbon atom bearing the bromine (C-5) would also exhibit a characteristic chemical shift. The remaining aromatic and heterocyclic carbons will appear in the typical range for indole derivatives.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 180 - 185 |

| C-3a | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 135 - 140 |

| C-7 | 115 - 120 |

| C-7a | 150 - 155 |

| C-2' | 125 - 130 |

| C-3' | 110 - 115 |

| C-3a' | 128 - 133 |

| C-4' | 120 - 125 |

| C-5' | 122 - 127 |

| C-6' | 120 - 125 |

| C-7' | 110 - 115 |

| C-7a' | 135 - 140 |

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in both indole rings, for instance, the coupling between H-6 and H-7, and between the aromatic protons of the second indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon atom to which it is attached, greatly aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two indole moieties, for example, by observing a correlation between the proton at C-2' and the carbon at C-2.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular formula, C₁₆H₉BrN₂O. A key feature would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units, a characteristic signature of the presence of a single bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indole alkaloids often involve cleavages of the rings and loss of small neutral molecules.

Predicted Mass Spectrometry Data:

| Technique | Predicted Value |

| Molecular Formula | C₁₆H₉BrN₂O |

| Molecular Weight | 325.16 g/mol |

| HRMS (M+) | m/z [M]⁺ and [M+2]⁺ in ~1:1 ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- would display characteristic absorption bands.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the ketone group in the 3H-indol-3-one ring. The N-H stretching vibration of the 1H-indol-3-yl group would likely appear as a sharp to broad band around 3300-3400 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch | 1650 - 1700 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

This technique would confirm the planar nature of the indole rings and determine the dihedral angle between them. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While experimental crystallographic data for this specific compound is not currently available, studies on related brominated indigo (B80030) and isoindigo derivatives suggest that the molecule would adopt a largely planar conformation, with potential for intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen.

Chromatographic Techniques for Compound Purity Assessment and Identification (e.g., Thin-Layer Chromatography, Gas Chromatography–Mass Spectrometry, Liquid Chromatography–High-Resolution Mass Spectrometry)

The assessment of purity and the confirmation of identity are critical steps following the synthesis of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-. Chromatographic techniques are indispensable for these purposes, providing robust methods for separating the target compound from starting materials, byproducts, and other impurities. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography–Mass Spectrometry (GC-MS), and Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and rapid technique used for the qualitative monitoring of reaction progress and for the preliminary assessment of compound purity. ualberta.ca For a compound like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, TLC can effectively separate the product from its precursors, such as 5-bromo-1H-indole-2,3-dione and 1H-indole, based on differential partitioning between the stationary phase (typically silica gel) and a mobile phase. oup.com

The choice of eluent is crucial for achieving good separation. ualberta.ca A mixture of a nonpolar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) is commonly used for indole derivatives. rsc.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org A pure compound should ideally yield a single spot on the TLC plate. ualberta.ca Visualization can be achieved under UV light (254 nm), where the conjugated indole systems typically show fluorescence quenching, or by using staining reagents that react with the indole nucleus. ictsl.net

Table 1: Representative TLC Data for 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- and Related Precursors

| Compound | Mobile Phase (Ethyl Acetate/Hexane) | Rf Value (Representative) | Detection Method |

| 1H-Indole | 1:4 | 0.55 | UV (254 nm) |

| 5-Bromo-1H-indole-2,3-dione | 1:2 | 0.30 | UV (254 nm), Visible (color) |

| 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- | 1:2 | 0.45 | UV (254 nm) |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as plate type, chamber saturation, and temperature.

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro While the direct analysis of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- might be challenging due to its relatively high molecular weight and polarity, derivatization to more volatile analogues can facilitate GC-MS analysis. The technique provides information on both the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information based on fragmentation patterns. notulaebotanicae.ro

The mass spectrometer ionizes the eluted compound (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). oup.com The fragmentation pattern is a molecular fingerprint. For 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, key fragmentation would be expected to involve the cleavage of the bond linking the two indole moieties and characteristic fragmentations of the brominated indole and indolone rings. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks for bromine-containing fragments.

Table 2: Typical GC-MS Parameters and Expected Fragmentation Data

| Parameter | Value/Description |

| GC Conditions | |

| Column | HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | Helium oup.com |

| Inlet Temperature | 280 °C notulaebotanicae.ro |

| Oven Program | Example: Start at 120°C, ramp to 280°C at 10°C/min, hold for 20 min oup.com |

| MS Conditions | |

| Ionization Mode | Electron Impact (EI), 70 eV oup.com |

| Mass Range | 40-550 m/z notulaebotanicae.ro |

| Expected Mass Fragments | m/z (relative intensity) |

| Molecular Ion [M]+• | 338/340 (corresponding to C16H979BrN2O and C16H981BrN2O) |

| [M - CO]+• | 310/312 |

| [C8H4BrNO]+• | 210/212 |

| [C8H6N]+ | 116 |

Note: Fragmentation data is predictive and based on the analysis of similar indole structures.

Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is arguably the most powerful and widely used technique for the identification and purity verification of novel synthetic compounds like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-. It is particularly suited for non-volatile or thermally labile molecules that are not amenable to GC-MS. nih.gov The liquid chromatography component separates the compound from impurities, while the high-resolution mass spectrometer provides a highly accurate mass measurement of the molecular ion. nih.gov

This accurate mass allows for the unambiguous determination of the elemental composition, which is a crucial step in structural confirmation. nih.gov Reverse-phase chromatography, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a formic acid additive to promote ionization), is typically employed for indole-containing compounds. nih.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for such analyses. nih.gov

Table 3: Illustrative LC-HRMS Parameters and Data

| Parameter | Value/Description |

| LC Conditions | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| HRMS Conditions | |

| Ionization Mode | ESI Positive researchgate.net |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) nih.gov |

| Scan Mode | Full Scan |

| Compound Data | |

| Chemical Formula | C16H9BrN2O |

| Calculated Exact Mass [M+H]+ | 338.9920 |

| Observed [M+H]+ | 338.9923 (Example) |

| Mass Accuracy | < 5 ppm (typical requirement) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure or predict the reactivity of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- were found. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), bond lengths, bond angles, and Mulliken charge distribution, which are fundamental to understanding its chemical behavior.

Application of Quantum Chemical Descriptors for Molecular Understanding

There is no available research that calculates or applies quantum chemical descriptors (e.g., hardness, softness, electronegativity, chemical potential) to characterize 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- . These descriptors are crucial for quantitatively predicting the molecule's stability and reactivity.

Molecular Electrostatic Potential (MESP) Surface Analysis

No literature detailing the Molecular Electrostatic Potential (MESP) surface analysis of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- is currently available. An MESP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species.

Molecular Docking and Binding Mode Simulations with Biological Macromolecules (e.g., Enzymes, Proteins)

Specific molecular docking studies simulating the binding of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- with biological macromolecules such as enzymes or proteins have not been reported. While docking studies on other indole (B1671886) derivatives exist, the unique steric and electronic contributions of the bromine atom and the specific arrangement of the indole moieties in the title compound would necessitate a dedicated study to determine its binding affinity and mode of interaction with any given biological target.

In Silico Modeling for Prediction of Molecular Interactions and Structural Stability

There are no in silico modeling studies available that focus on predicting the molecular interactions and structural stability of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- . Such simulations are vital for assessing its potential as a drug candidate or for understanding its behavior in various chemical environments.

Structure Activity Relationship Sar Studies in Indole Indolone Architectures for Mechanistic Insights

Impact of Halogen Substituents (Bromine, Chlorine, Iodine) on Molecular Recognition and Target Binding

The nature and position of halogen substituents on the indole-indolone framework play a critical role in modulating biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby affecting target recognition and binding affinity.

Research into arylthioindole (ATI) derivatives has shown that the introduction of a halogen atom at the 5-position of the indole (B1671886) ring can significantly decrease the free energy of binding to tubulin, which, however, is accompanied by a reduction in cytotoxicity. nih.gov In contrast, studies on brominated oxindole (B195798) alkaloids have highlighted the crucial role of the bromine atom's position in determining inhibitory activity against DNA gyrase. Specifically, 6-trisindoline, a brominated oxindole, was identified as a low micromolar inhibitor of the gyrase-B subunit, with an IC50 value of 2.1 ± 0.08 µM. nih.gov Another brominated derivative, 5-trisindoline, acted as a dual inhibitor of DNA gyrase and pyruvate (B1213749) kinase with IC50 values of 11.4 ± 0.03 µM and 6.6 ± 0.05 µM, respectively. nih.gov

Furthermore, the synthesis of novel bisindolylmethane Schiff bases revealed that derivatives featuring halogen and nitro substituents exhibit weak to moderate antibacterial activity against various Salmonella strains. nih.gov In a different context, 5-bromoindole-2-carboxylic acid derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies of these compounds have helped to elucidate the binding interactions within the EGFR tyrosine kinase domain. nih.gov

The following table summarizes the inhibitory activities of some halogenated indole derivatives.

| Compound Class | Halogen Substituent | Target | Activity (IC50) | Reference |

| Brominated Oxindole Alkaloid | 6-Bromo | DNA Gyrase-B | 2.1 ± 0.08 µM | nih.gov |

| Brominated Oxindole Alkaloid | 5-Bromo | DNA Gyrase | 11.4 ± 0.03 µM | nih.gov |

| Brominated Oxindole Alkaloid | 5-Bromo | Pyruvate Kinase | 6.6 ± 0.05 µM | nih.gov |

| Arylthioindole | 5-Halogen | Tubulin | Reduced Binding Energy | nih.gov |

Influence of Structural Modifications on the Indole Moiety and Indolone Ring

Modifications to the core indole and indolone rings are fundamental to altering the pharmacological profile of this class of compounds. The indole ring, in particular, serves as a versatile scaffold for a wide array of substituents that can dictate biological outcomes. nih.gov

Studies on indole-based tubulin polymerization inhibitors have demonstrated that substitution at the C-6 position of the indole nucleus is important for inhibiting cell growth. nih.gov For instance, derivatives with a methoxy (B1213986) group at C-6 were identified as promising compounds with potent inhibitory activity against several cancer cell lines and effective inhibition of tubulin polymerization. nih.gov The introduction of a benzimidazole (B57391) skeleton between a trimethoxyphenyl (TMP) group and the indole group has also been shown to yield potent tubulin polymerization inhibitors. nih.gov

In the context of antiproliferative activity, bis(indolyl)methanes functionalized with different aromatic and heteroaromatic moieties have been synthesized and evaluated. mdpi.com A triphenylamine (B166846) bis(indolyl)methane derivative displayed significant activity against the HT-29 cancer cell line with an IC50 of 3.93 µM. mdpi.com

The table below presents data on how structural modifications on the indole ring affect anticancer activity.

| Base Scaffold | Modification | Target/Cell Line | Activity (IC50) | Reference |

| Indole-based TMP analogue | C-6 methoxy substitution | Tubulin | 0.37 ± 0.07 µM | nih.gov |

| Indole-based TMP analogue | Benzimidazole linkage | Tubulin | 1.5 ± 0.56 µM | nih.gov |

| Bis(indolyl)methane | Triphenylamine functionalization | HT-29 cells | 3.93 µM | mdpi.com |

Role of Substituents at the Nitrogen Atom of the Indole Ring in Modulating Activity

In a series of novel 1-benzyl-5-bromoindolin-2-one derivatives, the presence of a benzyl (B1604629) group at the N1 position was a core structural feature. mdpi.com These compounds, further substituted with arylthiazole or methyl-aryl-diazenyl-thiazole moieties, exhibited anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Specifically, derivatives bearing a 4-arylthiazole moiety showed better activity against MCF-7 cells, with the most potent compounds having IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM. mdpi.com These compounds were also found to be good inhibitors of VEGFR-2. mdpi.com

Research on indole-based hydrazide-hydrazone derivatives has shown that N-substitution can lead to compounds with significant anticholinesterase activity. nih.gov The hydrophobic interactions of the indole system, combined with the hydrogen bonding capabilities of the hydrazide-hydrazone linker, contribute to their binding affinity with cholinesterase enzymes. nih.gov

The following table highlights the impact of N-substitution on the anticancer activity of indole derivatives.

| Core Structure | N1-Substituent | Linker and Terminal Group | Cell Line | Activity (IC50) | Reference |

| 5-bromoindolin-2-one | Benzyl | Hydrazone-4-arylthiazole | MCF-7 | 2.93 ± 0.47 µM | mdpi.com |

| 5-bromoindolin-2-one | Benzyl | Hydrazone-4-arylthiazole | MCF-7 | 7.17 ± 0.94 µM | mdpi.com |

Stereochemical Aspects and Their Contribution to Biological Interactions in Research Models

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. The complex and often rigid structures of indole alkaloids present multiple stereocenters, and their specific configuration can profoundly impact interactions with chiral biological macromolecules like proteins and nucleic acids. nih.gov

In the synthesis of 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, the Z configuration of the double bond at the 5th position of the thiazolidine (B150603) ring was confirmed by NMR spectroscopy. nih.gov This specific stereochemistry is a key feature of these biologically active compounds. nih.gov Similarly, for 1-benzyl-5-bromoindolin-2-one derivatives, the existence of E- and Z-isomers was observed, indicating that stereoisomerism is an important consideration in this class of compounds. mdpi.com

While detailed stereochemical studies on "3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-" itself are not extensively reported in the reviewed literature, the principles derived from related structures underscore the importance of controlling stereochemistry during synthesis to achieve the desired biological effect. The precise spatial orientation of substituents can dictate the ability of the molecule to fit into a specific binding pocket and form productive interactions.

Elucidation of Proposed Molecular Interaction Models and Biological Target Binding Mechanisms

The biological effects of indole-indolone compounds are realized through their interaction with specific molecular targets. Elucidating these binding mechanisms at a molecular level is crucial for understanding their mode of action and for the development of improved analogues.

Tubulin Inhibition

A significant number of indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. nih.gov Molecular docking studies have shown that many of these compounds bind to the colchicine (B1669291) site on β-tubulin. nih.gov For arylthioindoles, binding involves the formation of a hydrogen bond between the indole nitrogen and the amino acid Thr179, with a trimethoxyphenyl group positioned in a hydrophobic pocket near Cys241. nih.gov The substitution of a methoxy group at the C-6 position of the indole nucleus has been found to be important for inhibiting cell growth, with one such derivative exhibiting a tubulin polymerization inhibition IC50 of 0.37 ± 0.07 µM. nih.gov

Inhibition of RSH Proteins

The stringent response in bacteria, a key survival mechanism under stress, is regulated by RelA/SpoT homology (RSH) proteins that synthesize the alarmones (p)ppGpp. nih.gov While specific inhibitors for the human respiratory syncytial virus small hydrophobic (SH) protein channel, a type of RSH protein, have been identified, the direct inhibition of bacterial RSH proteins by indole-indolone compounds is an area of ongoing research. nih.gov Small molecules are being developed to target the RelA enzyme to counteract antibiotic resistance in biofilms. researchgate.net

DNA Gyrase Interaction

DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. Brominated oxindole alkaloids have been identified as inhibitors of this enzyme. nih.gov One derivative, 6-trisindoline, was found to be a low micromolar inhibitor of the gyrase-B subunit with an IC50 of 2.1 ± 0.08 µM. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the GyrB subunit, thereby inhibiting its essential enzymatic activity. nih.govresearchgate.net

The table below provides a summary of the inhibitory activities and proposed binding sites for different indole derivatives.

| Compound Class | Target | Proposed Binding Site | Activity (IC50) | Reference |

| Arylthioindole | Tubulin | Colchicine site on β-tubulin | - | nih.gov |

| Indole-based TMP analogue | Tubulin | Colchicine binding site | 0.37 ± 0.07 µM | nih.gov |

| Brominated Oxindole Alkaloid | DNA Gyrase-B | ATP-binding site | 2.1 ± 0.08 µM | nih.gov |

| Brominated Oxindole Alkaloid | DNA Gyrase | ATP-binding site | 11.4 ± 0.03 µM | nih.gov |

Advanced Derivatization Strategies for Chemical Space Expansion

Functionalization of the Indole (B1671886) Nitrogen Atom (N-Alkylation, N-Acylation)

The presence of two indole nitrogen atoms in the structure of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- provides opportunities for selective N-functionalization. N-alkylation and N-acylation are fundamental strategies to modify the electronic and steric properties of the indole moieties, which can significantly influence the molecule's biological profile.

N-Alkylation:

The direct alkylation of the indole nitrogen is a common strategy to introduce a variety of substituents. For instance, the N-alkylation of 5-bromoindole (B119039) has been achieved with high efficiency using different alkylating agents and catalytic systems. One method employs dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions. google.com This approach offers a quantitative yield for the synthesis of N-methyl-5-bromoindole within a few hours. google.com Another efficient method involves a one-pot, three-component protocol combining a Fischer indolisation with N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles, including those with a bromo-substituent. rsc.org For example, the reaction of 4-bromophenylhydrazine hydrochloride with butanone and iodomethane (B122720) yields 5-bromo-1,2,3-trimethylindole in good yield. rsc.org Enantioselective N-alkylation of indole analogs, including 5-bromoindole, has also been successfully achieved using a dinuclear zinc-ProPhenol catalyst, affording chiral N-alkylated products with good enantiomeric ratios. nih.gov

N-Acylation:

N-acylation introduces an amide functionality onto the indole nitrogen, which can act as a hydrogen bond acceptor and influence the molecule's conformation. While direct acylation of indoles can be challenging due to competing C3-acylation, chemoselective methods have been developed. A notable approach utilizes thioesters as a stable acyl source in the presence of cesium carbonate, allowing for the efficient N-acylation of various indoles. beilstein-journals.orgnih.gov This method is highly chemoselective for the nitrogen atom. Another strategy involves the direct N-acylation of indoles with carboxylic acids using boric acid as a catalyst, providing a facile and economical route to N-acylindoles. clockss.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromoindole | Dimethyl carbonate, DABCO (cat.), 90 °C, 5 h | 5-Bromo-1-methylindole | 99 | google.com |

| 5-Bromoindole | Benzyl (B1604629) bromide, NaH, DMF | 5-Bromo-1-benzylindole | - | google.com |

| 4-Bromophenylhydrazine HCl, Butanone | Iodomethane, NaH, DMF, 80 °C, 15 min | 5-Bromo-1,2,3-trimethylindole | 75 | rsc.org |

| 5-Bromoindole | (R)-N-(p-Nitrobenzylidene)benzylamine, Zn-ProPhenol catalyst, 4 °C | (R)-1-(Benzylamino)(p-nitrophenyl)methyl-5-bromoindole | 61 | nih.gov |

| 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, xylene, 140 °C, 12 h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 | beilstein-journals.org |

| Indole | Carboxylic acid, Boric acid, mesitylene, reflux | N-Acylindole | 52-82 | clockss.org |

Chemical Modifications at the Bromo-Substituted Indolone Ring

The bromine atom on the indolone ring is a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C5-position, dramatically expanding the chemical diversity of the parent scaffold.

A "GenoChemetic" strategy has been successfully applied to violacein (B1683560) and deoxyviolacein (B1140582) analogs, which are structurally very similar to 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-. acs.orgnih.govbiorxiv.orgst-andrews.ac.ukbiorxiv.org This approach combines biosynthetic production of the brominated precursor, 5'-bromo-deoxyviolacein, with subsequent chemical derivatization. The Suzuki-Miyaura cross-coupling reaction was performed directly on crude extracts of the brominated violacein analogs, demonstrating the robustness of this method. acs.orgnih.gov For instance, the coupling of 5'-bromo-deoxyviolacein with various boronic acids, such as p-tolyl-boronic acid, in the presence of a palladium catalyst and a base, afforded a diverse library of new derivatives. acs.orgnih.gov The reaction conditions are generally mild, and the procedure is tolerant of the complex functionalities present in the bis-indole core. nih.govlibretexts.orgillinois.eduyoutube.comnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Indole Scaffolds

Introduction of Novel Heterocyclic Scaffolds into the Parent Structure

The indole nucleus is a versatile building block for the synthesis of a wide array of fused and appended heterocyclic systems. Starting from precursors related to 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, it is possible to construct novel polycyclic architectures with diverse pharmacological potential.

One approach involves the synthesis of indole-based heterocyclic scaffolds through multi-component reactions. For example, new heterocyclic systems have been synthesized from 5-bromo-isatin, a key precursor to the indolone part of the target molecule, through alkylation followed by 1,3-dipolar cycloaddition reactions. researchgate.net Another strategy focuses on the synthesis of compounds bearing five- and/or six-membered heterocyclic moieties attached to the indole core. nih.gov For instance, 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one can serve as a precursor for the synthesis of chromenol, 3,4-dihydroquinoline, and thiopyran-based indole derivatives. nih.gov Furthermore, the synthesis of polycyclic fused indoline (B122111) scaffolds can be achieved through substrate-guided reactivity switches, leading to complex structures like tetrahydropyrrolo[2,3-b]indoles. polimi.it The introduction of a 1,2,3-triazole ring system via domino, "click," and retro-Diels-Alder reactions represents another powerful method for elaborating complex heterocyclic structures from indole-containing starting materials. polimi.it

Table 3: Synthesis of Novel Heterocyclic Scaffolds from Indole Precursors

| Indole Precursor | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| 5-Bromo-isatin | Alkylation and 1,3-Dipolar Cycloaddition | Spiro-heterocycles | researchgate.net |

| 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Condensation/Cyclization | Chromenol, Dihydroquinoline, Thiopyran derivatives | nih.gov |

| Substituted Indoles | [3+2] Annulation | Tetrahydropyrrolo[2,3-b]indoles | polimi.it |

| Indole-derived alkynes | Click Reaction | 1,2,3-Triazole containing heterocycles | polimi.it |

| Indole-derived esters | NHC-catalyzed radical dearomatization | Tetrahydropyrido[1,2-a]indol-6-one | acs.org |

Chemoselective Transformations for Selective Functional Group Interconversions

Chemoselective transformations are essential for the late-stage functionalization of complex molecules like 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)-, where multiple reactive sites are present. These reactions allow for the modification of one functional group in the presence of others, enabling precise control over the final structure.

The selective reduction of the ketone functionality in the indolone ring is a key transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. fiveable.me The resulting hydroxyl group can be further functionalized, for example, through conversion to an alkoxyphosphonium salt, which is highly reactive in Sₙ2 substitutions, allowing for the introduction of various nucleophiles. ub.edu

Oxidative transformations also play a crucial role. For instance, the indole nucleus can be sensitive to oxidation, and therefore, selective oxidation of other parts of the molecule requires careful choice of reagents. Conversely, the controlled oxidation of the indole ring itself can lead to novel structures.

Functional group interconversions (FGI) are a broad class of reactions that are fundamental to modifying the parent structure. fiveable.meimperial.ac.ukyoutube.comsolubilityofthings.com This can include the conversion of the bromo-substituent to other functional groups through nucleophilic aromatic substitution or metal-catalyzed processes beyond the Suzuki-Miyaura coupling. The amide bond within the indolone ring can also be a target for hydrolysis or reduction under specific conditions. The strategic application of protecting groups may be necessary to achieve the desired chemoselectivity in some transformations.

Table 4: Examples of Chemoselective Functional Group Interconversions

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol | fiveable.me |

| Carboxylic Acid | Selective Reduction | Borane (BH₃) | Primary Alcohol | fiveable.me |

| Primary/Secondary Alcohol | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde/Ketone | solubilityofthings.com |

| Amine | Conversion to Amide | Acyl chloride | Amide | solubilityofthings.com |

| Alcohol | Conversion to Alkoxyphosphonium salt | Ph₃P, DEAD | Activated intermediate for Sₙ2 | ub.edu |

Research Applications and Prospective Directions

Utility as Privileged Scaffolds in Contemporary Medicinal Chemistry Research

There is no publicly available research detailing the use of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- as a privileged scaffold in medicinal chemistry.

Investigation as Lead Compounds for Elucidating Biological Mechanisms (e.g., Enzyme Inhibition, Apoptosis Pathways)

No studies have been found that investigate 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- as a lead compound for understanding enzyme inhibition or apoptosis pathways.

Application in Chemical Biology for Probe Development and Biological Target Elucidation

The application of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- in the development of chemical probes or for the elucidation of biological targets has not been reported in the scientific literature.

Contribution to Fundamental Organic Synthesis Methodologies and New Reaction Discovery

There are no published synthetic methodologies that specifically report the synthesis of or utilize 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- in the discovery of new reactions.

Exploration of Analogues in Material Science Research

No research has been identified regarding the exploration of 3H-Indol-3-one, 5-bromo-2-(1H-indol-3-yl)- or its analogues in the field of material science.

Q & A

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (human/rat) and correlate with LogP values (HPLC-derived). Use deuterium substitution at labile C–H bonds to prolong half-life .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.